Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17559262
InChI: InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C16H12ClFN2O2
Molecular Weight: 318.73 g/mol

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17559262

Molecular Formula: C16H12ClFN2O2

Molecular Weight: 318.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate -

Specification

Molecular Formula C16H12ClFN2O2
Molecular Weight 318.73 g/mol
IUPAC Name ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3
Standard InChI Key PFPXLDKPJJMUMS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The compound features a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine ring at positions 1 and 2. At position 2 of the imidazo[1,2-a]pyridine core, a 2-chloro-5-fluorophenyl group is attached, while position 3 hosts an ethyl ester functional group (-COOCH2CH3\text{-COOCH}_2\text{CH}_3). This substitution pattern introduces steric and electronic effects that influence reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H12ClFN2O2\text{C}_{16}\text{H}_{12}\text{ClFN}_{2}\text{O}_{2}
Molecular Weight318.73 g/mol
IUPAC NameEthyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate
Canonical SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl
InChI KeyPFPXLDKPJJMUMS-UHFFFAOYSA-N

The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the ethyl ester group offers a handle for prodrug modifications or hydrolytic activation .

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals for aromatic protons (δ\delta 7.2–8.0 ppm), ester carbonyl carbons (δ\delta 165–170 ppm), and halogenated aryl groups . Infrared (IR) spectroscopy identifies key functional groups, such as the ester carbonyl stretch (ν1756cm1\nu \approx 1756 \, \text{cm}^{-1}) and C-F/C-Cl vibrations (ν6651081cm1\nu \approx 665–1081 \, \text{cm}^{-1}) . High-Resolution Mass Spectrometry (HRMS) aligns with the theoretical molecular mass (318.73 g/mol), ensuring synthetic accuracy .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is synthesized through a sequence involving:

  • Condensation: Reaction of 2-amino-γ-picoline derivatives with ethyl 2-chloroacetoacetate in polar aprotic solvents (e.g., 1,2-dimethoxyethane) under reflux conditions .

  • Cyclization: Intramolecular nucleophilic attack forms the imidazo[1,2-a]pyridine core.

  • Functionalization: Introduction of the 2-chloro-5-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CondensationEthyl 2-chloroacetoacetate, DME, reflux62–73%
CyclizationLiOH, THF/H₂O, rt85–90%
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–65%

Alternative routes employ hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for amide bond formation in carboxamide derivatives .

Analytical and Computational Insights

X-Ray Crystallography

Single-crystal X-ray diffraction reveals a planar imidazo[1,2-a]pyridine core with bond lengths of 1.34A˚1.34 \, \text{Å} (C-N) and 1.40A˚1.40 \, \text{Å} (C-C), consistent with aromatic conjugation. The dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is 8585^\circ, indicating moderate steric hindrance.

ADMET Profiling

Computational models predict favorable pharmacokinetics:

  • Lipophilicity: logP=3.2\log P = 3.2 (optimal for blood-brain barrier penetration).

  • Metabolic Stability: Resistance to CYP3A4-mediated oxidation due to electron-withdrawing halogens.

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